甲基-DMA

描述

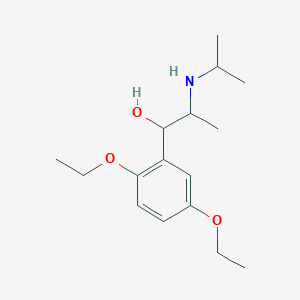

Methyl-DMA, also known as 2,5-dimethoxy-N-methylamphetamine, is a lesser-known psychedelic drug and a substituted methamphetamine . It was first synthesized by Alexander Shulgin . The minimum dosage is listed as 250 mg, and the duration is unknown . Methyl-DMA produces slight paresthesia .

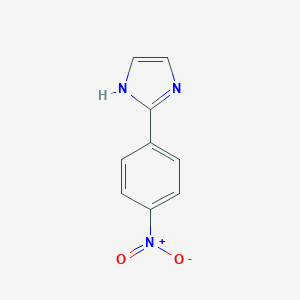

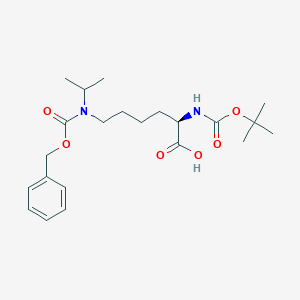

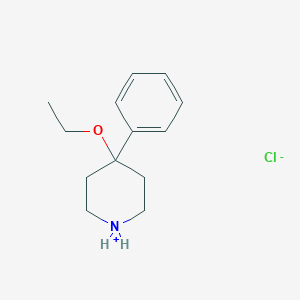

Molecular Structure Analysis

Methyl-DMA is a substituted methamphetamine, which means it has a similar structure to methamphetamine but with additional functional groups . It contains a phenyl ring substituted at R2 and R5 with methoxy groups, as well as a methyl group bound to the terminal amine RN of the methamphetamine backbone .

Physical And Chemical Properties Analysis

Methyl-DMA has a molar mass of 209.289 g·mol−1 . Unfortunately, other specific physical and chemical properties of Methyl-DMA are not well-documented in the literature.

科学研究应用

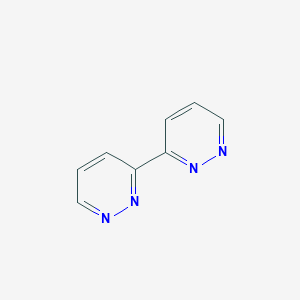

Synthesis of Heterocycles and Acyclic Systems

Methyl-DMA, specifically N,N-dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents that find application as a multipurpose reagent in synthetic organic chemistry . They are versatile synthons that can be used in a variety of ways to generate different functional groups . They have been used in the synthesis of heterocycles and functionalization of acyclic systems .

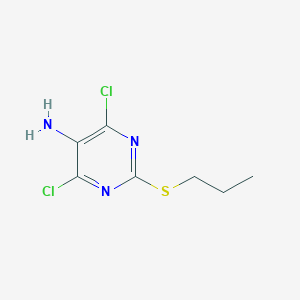

Amination

Methyl-DMA has been used in amination (R-NMe2), which is the process of introducing an amino group into a molecule .

Formylation

Formylation (R-CHO) is another application of Methyl-DMA. This process involves the introduction of a formyl group into a molecule .

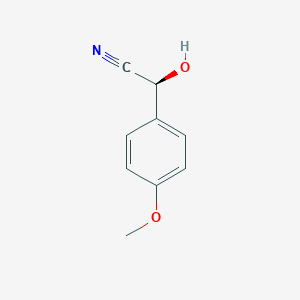

Cyanation

Methyl-DMA has been used in cyanation (R-CN), a process that introduces a cyano group into a molecule .

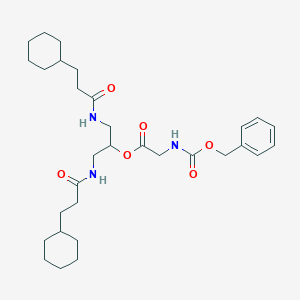

Amidoalkylation

Methyl-DMA has been used in amidoalkylation (-R), a process that introduces an amidoalkyl group into a molecule .

Aminocarbonylation

Aminocarbonylation (R-CONMe2) is another application of Methyl-DMA. This process involves the introduction of an aminocarbonyl group into a molecule .

安全和危害

作用机制

Target of Action

Methyl-DMA, also known as 2,5-dimethoxy-N-methylamphetamine, is a lesser-known psychedelic drug and substituted methamphetamine It’s structurally similar to other amphetamines which primarily target monoamine transporters, including those for dopamine, norepinephrine, and serotonin .

Mode of Action

Once inside, MDMA inhibits the vesicular monoamine transporter, which results in increased concentrations of serotonin, norepinephrine, and dopamine into the cytoplasm, and induces their release by reversing their respective transporters through a process known as phosphorylation .

Biochemical Pathways

Based on its similarity to mdma, it can be inferred that methyl-dma might affect the serotonin, norepinephrine, and dopamine pathways . These pathways play crucial roles in mood regulation, cognition, reward, learning, and memory.

Pharmacokinetics

Like other amphetamines, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on its structural similarity to mdma, it can be inferred that methyl-dma might induce a surge of serotonin, norepinephrine, and dopamine in the synaptic cleft, leading to increased neurotransmission . This could result in the psychoactive and stimulant effects typically associated with amphetamines.

属性

IUPAC Name |

1-(2,5-dimethoxyphenyl)-N-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-9(13-2)7-10-8-11(14-3)5-6-12(10)15-4/h5-6,8-9,13H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDBPMOXIPCTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)OC)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388848 | |

| Record name | Methyl-DMA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-DMA | |

CAS RN |

54687-43-3 | |

| Record name | 2,5-Dimethoxy-N,α-dimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54687-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dmma | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054687433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-DMA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL-DMA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ENR33265E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

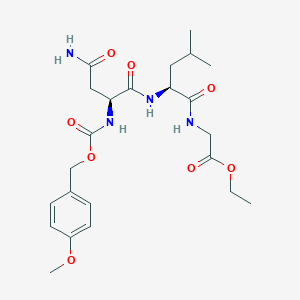

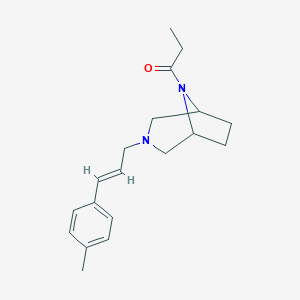

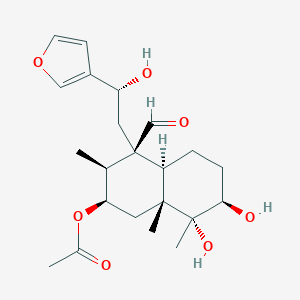

Feasible Synthetic Routes

Q & A

Q1: What is known about the absorption and metabolism of DMA in rats and dogs?

A1: Research shows that DMA, administered orally as the methane sulfonate salt (DMA-MS), is absorbed well in both rats [, ] and dogs [, ]. The absorption rate for the oral dose was determined to be 80% in rats and 100% in dogs [, ]. DMA undergoes rapid metabolism in the liver, resulting in at least six polar metabolites [, ]. Two identified minor metabolites are Des-methyl-DMA and DMA-N-oxide [, ].

Q2: How does enterohepatic circulation affect DMA's pharmacokinetic profile?

A2: Enterohepatic circulation plays a significant role in DMA's pharmacokinetics. Studies indicate that up to 47% of an intravenous dose is excreted in the bile of rats, leading to an efficient enterohepatic circulation process [, ]. This reabsorption and recirculation contribute to the longer plasma half-lives observed for DMA: approximately 40 hours in dogs and 58-90 hours in rats [, ]. This process also explains the atypical increase in plasma radioactivity observed after an intravenous dose [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。